N-diethoxyphosphinothioylethanamine
Description
Properties
CAS No. |
36592-32-2 |
|---|---|
Molecular Formula |
C6H16NO2PS |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-diethoxyphosphinothioylethanamine |
InChI |
InChI=1S/C6H16NO2PS/c1-4-7-10(11,8-5-2)9-6-3/h4-6H2,1-3H3,(H,7,11) |
InChI Key |
HNHOGRPMDMPCDQ-UHFFFAOYSA-N |
SMILES |
CCNP(=S)(OCC)OCC |
Canonical SMILES |
CCNP(=S)(OCC)OCC |
Other CAS No. |
36592-32-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis draws parallels to phosphorus- and amine-containing analogs from the evidence, highlighting key differences in functional groups, reactivity, and applications.
Phosphorus-Containing Amines
(a) N-[Bis(diethylamino)phosphinimyl]-N-ethylethanamine (CAS 74400-91-2)
- Structure: Features a phosphinimyl group (P=N) bonded to two diethylamino groups and an ethylethanamine chain.
- Key Differences: The phosphinimyl group (P=N) contrasts with the phosphinothioyl (P=S) in the target compound, altering electronic properties and nucleophilicity. Ethylamine substituents vs. ethoxy groups reduce oxygen-based polarity.
- Applications: Used as a ligand or intermediate in organophosphorus synthesis, though specific uses are unspecified in the evidence.
(b) Diphenylamine Analogs
- Structure : Aromatic amines with phenyl groups (e.g., tofenamic acid, thyroxine analogs).
- Key Differences :
- Lack of phosphorus and sulfur atoms, relying on aromatic systems for stability.
- Demonstrated bioactivity in hormone-mimicking or anti-inflammatory roles, unlike the phosphorus-based target compound.
Thiol- and Ethanolamine Derivatives
(a) N,N-Diethylmonoethanolamine (CAS 5842–07–9)
- Structure: Ethanolamine backbone with diethylamino and hydroxyl groups.
- Key Differences: Hydroxyl group introduces hydrogen-bonding capacity, absent in the target compound.
(b) 2-(Diisopropylamino)ethanethiol (CAS 4261–68–1)
- Structure: Ethanethiol with diisopropylamino substitution.
- Key Differences :
- Thiol (-SH) group vs. thioyl (S=) in the target compound, leading to distinct redox and coordination behaviors.
- Applications: Likely used in metal chelation or pharmaceutical synthesis.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The P=S group in the target compound likely enhances electrophilicity compared to P=N analogs, influencing ligand-metal interactions or catalytic activity .
- Solubility and Stability: Ethoxy groups may improve solubility in non-polar media compared to amino substituents, as seen in ethanolamine derivatives .
- Biological Activity : Unlike diphenylamine analogs (e.g., tofenamic acid), phosphorus-thioyl compounds may exhibit unique enzyme inhibition or pesticidal properties, though this requires validation .
Preparation Methods
Reaction Pathway
This method involves the reaction of ethanolamine derivatives with diethoxyphosphinothioyl chloride. The process proceeds via nucleophilic substitution, where the amine group attacks the electrophilic phosphorus center.
Steps :
- Preparation of Diethoxyphosphinothioyl Chloride :
Diethoxyphosphinyl chloride is treated with thiourea or hydrogen sulfide to introduce the thio group, yielding diethoxyphosphinothioyl chloride. - Reaction with Ethanolamine :
Ethanolamine is reacted with diethoxyphosphinothioyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine is added to scavenge HCl, facilitating the substitution.
Conditions :
Key Data :
| Reagent | Molar Ratio | Solvent | Product Purity (%) |
|---|---|---|---|
| Ethanolamine | 1.0 | Dichloromethane | 95 |
| Diethoxyphosphinothioyl chloride | 1.2 | Dichloromethane | - |
| Triethylamine | 2.5 | - | - |
Mechanistic Insight :
The reaction follows an S$$_N$$2 mechanism, with the amine acting as a nucleophile. Steric hindrance from the ethoxy groups slows the reaction, necessitating extended reaction times.
Reductive Amination of Diethoxyphosphinothioyl Aldehydes
Reaction Pathway
This approach utilizes reductive amination between diethoxyphosphinothioyl aldehydes and ammonia or primary amines.
Steps :
- Synthesis of Diethoxyphosphinothioyl Aldehyde :
Diethoxyphosphinothioyl chloride is condensed with formaldehyde in the presence of a Lewis acid (e.g., ZnCl$$_2$$). - Reductive Amination :
The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol.
Conditions :
Key Data :
| Reagent | Role | Molar Ratio |
|---|---|---|
| Diethoxyphosphinothioyl aldehyde | Substrate | 1.0 |
| Ammonium acetate | Ammonia source | 3.0 |
| NaBH$$_3$$CN | Reducing agent | 1.5 |
Optimization Note :
Lower yields are attributed to competing imine hydrolysis. Anhydrous conditions and excess reducing agent improve efficiency.
Thiocyanate Intermediate Route
Reaction Pathway
Adapted from a patent (US4967004A), this method involves thiocyanate intermediates derived from diethoxyphosphoryl chloride.
Steps :
- Formation of Diethoxyphosphinyl Isothiocyanate :
Diethoxyphosphoryl chloride reacts with ammonium thiocyanate in benzene, forming diethoxyphosphinyl isothiocyanate. - Reaction with 2-Bromoethylamine :
The isothiocyanate is treated with 2-bromoethylamine in acetone/water, followed by methylation with methylene bromide.
Conditions :
- Temperature: 25°C (Step 1), 10–25°C (Step 2).
- Time: 4 hours (Step 1), 6 hours (Step 2).
- Yield: 60–68%.
Key Data :
| Step | Reagent | Solvent | Product |
|---|---|---|---|
| 1 | (EtO)$$2$$P(O)Cl + NH$$4$$SCN | Benzene | (EtO)$$_2$$P(O)NCS |
| 2 | (EtO)$$2$$P(O)NCS + BrCH$$2$$CH$$2$$NH$$2$$ | Acetone/H$$_2$$O | N-Diethoxyphosphinothioylethanamine |
Challenges :
- Hygroscopic reagents require inert atmospheres.
- By-product formation (e.g., thiomorpholine derivatives) necessitates careful purification.
Microwave-Assisted Synthesis
Reaction Pathway
Microwave irradiation accelerates the thiophosphorylation of ethanolamine, reducing reaction times significantly.
Steps :
- Microwave Reaction :
Ethanolamine and diethoxyphosphinothioyl chloride are irradiated in acetonitrile with K$$2$$CO$$3$$ as a base.
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Solvent | Acetonitrile |
| Base | K$$2$$CO$$3$$ |
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Thiophosphorylation | 65–72 | 95 | 12–24 h | Moderate |
| Reductive Amination | 58–65 | 90 | 48 h | Low |
| Thiocyanate Route | 60–68 | 92 | 10 h | High |
| Microwave-Assisted | 78 | 98 | 0.5 h | High |
Challenges and Optimization Strategies
- By-Product Management :
- Purification :
- Moisture Sensitivity :
Emerging Trends
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-diethoxyphosphinothioylethanamine with high purity?
- Methodology : Optimize synthesis via nucleophilic substitution or phosphorylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, following USP protocols for analogous amines (≥99% purity threshold) . Key steps:
- Monitor reaction progress via thin-layer chromatography (TLC).
- Purify via fractional distillation or recrystallization in anhydrous solvents.
- Validate purity using melting point analysis and NMR spectroscopy.
Q. How should researchers handle air-sensitive or moisture-sensitive reactions involving this compound?
- Protocols :
- Use Schlenk lines or gloveboxes for air-sensitive steps .
- Equip reactors with moisture traps and drying tubes.
- Store intermediates in sealed, flame-dried glassware under argon .
Q. What analytical techniques are critical for structural characterization?
- Techniques :
- NMR : ¹H, ¹³C, and ³¹P NMR to confirm backbone and phosphorus-thioyl groups.
- FT-IR : Identify P=S (610–750 cm⁻¹) and P-O-C (950–1050 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
- Reference Standards : Cross-validate spectral data against NIST databases for analogous organophosphorus compounds .
Advanced Research Questions
Q. How can computational modeling resolve contradictory mechanistic data in phosphorylation reactions?
- Approach :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways.
- Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways).
- Validate models with kinetic isotope effects (KIE) or Hammett plots.
- Case Study : Use crystallographic data from related phosphorothioates to refine transition-state geometries .
Q. What strategies mitigate byproduct formation during thiophosphorylation?
- Troubleshooting :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Analysis : Monitor byproducts via LC-MS and isolate using preparative HPLC.
Q. How to address discrepancies in reported spectroscopic data for phosphorus-containing intermediates?
- Resolution Workflow :
Compile literature data into a comparative table (see Table 1 ).
Replicate experiments under standardized conditions (solvent, concentration, temperature).
Collaborate with multiple labs for inter-laboratory validation.
- Example : Discrepancies in ³¹P NMR shifts may arise from solvent polarity or pH variations; report all experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
